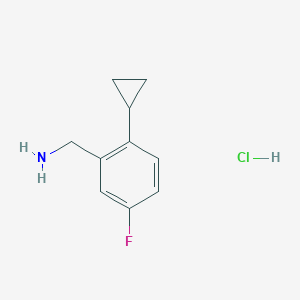![molecular formula C13H15BrCl2N2O B13499863 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B13499863.png)
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a methoxy group attached to a phenyl ring, making it a versatile molecule for various applications.
準備方法
The synthesis of 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules .
Industrial production methods may involve scaling up the Suzuki–Miyaura coupling reaction under controlled conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process.
化学反応の分析
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the pyridine ring allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride can be compared with other similar compounds such as:
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound also contains a bromine atom and a pyridine ring, but with different substituents, leading to distinct chemical and biological properties.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups and overall structure, resulting in varied applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
特性
分子式 |
C13H15BrCl2N2O |
|---|---|
分子量 |
366.1 g/mol |
IUPAC名 |
[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13BrN2O.2ClH/c14-11-4-5-13(10(7-11)8-15)17-9-12-3-1-2-6-16-12;;/h1-7H,8-9,15H2;2*1H |
InChIキー |
XUXUNYFDSNTGQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)Br)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



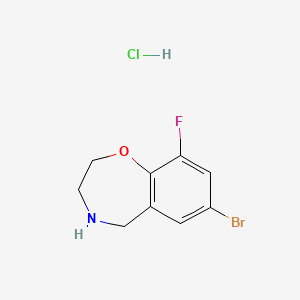
![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)

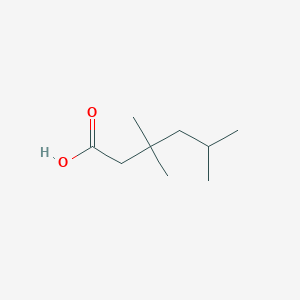
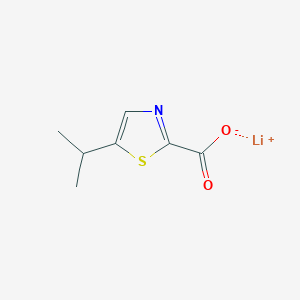
amine hydrochloride](/img/structure/B13499812.png)
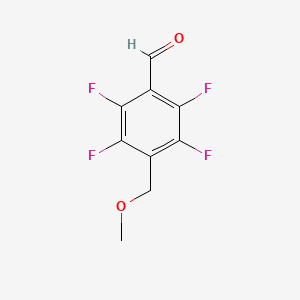
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
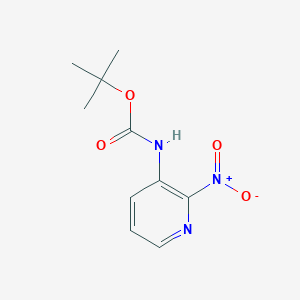

![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)

